Spinosyn A 17-pseudoaglycone Spinosyn A 17-pseudoaglycone Spinosyn A 17-pseudoaglycone is a pseudoaglycone form of the macrocyclic lactone insecticide spinosyn A. Unlike spinosyn A, spinosyn A 17-pseudoaglycone is not lethal to tobacco budworm (H. virescens) neonate larvae (LC50 = >64 ppm).
Spinosyn A 17-pseudoaglycone(cas 131929-68-5) is an acid degradation product produced by selective hydrolysis of the more labile forosamine saccharide in the 17-position of spinosyn A, the major component of the commercial product, Spinosad. Spinosyn A 17-pseudoaglycone is only weakly active as an insecticide as the forosamine moiety is considered essential for potent activity. Despite the importance of spinosyns as agro-chemical insecticides and more recently as animal health products, there are few published reports of the biological activity or the levels of spinosyn A 17-pseudoaglycone in animals or in the environment.
Brand Name: Vulcanchem
CAS No.: 131929-68-5
VCID: VC0023539
InChI: InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1
SMILES: CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
Molecular Formula: C33H50O9
Molecular Weight: 590.7 g/mol

Spinosyn A 17-pseudoaglycone

CAS No.: 131929-68-5

Cat. No.: VC0023539

Molecular Formula: C33H50O9

Molecular Weight: 590.7 g/mol

* For research use only. Not for human or veterinary use.

Spinosyn A 17-pseudoaglycone - 131929-68-5

Specification

CAS No. 131929-68-5
Molecular Formula C33H50O9
Molecular Weight 590.7 g/mol
IUPAC Name (1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Standard InChI InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1
Standard InChI Key KSCLXDPNSMLYPU-YDZPRSSASA-N
Isomeric SMILES CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O
SMILES CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
Canonical SMILES CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
Appearance White solid

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

Spinosyn A 17-pseudoaglycone (CAS: 131929-68-5) is characterized by the molecular formula C33H50O9 and a molecular weight of 590.7 g/mol . The compound is structurally related to Spinosyn A (C41H65NO10), from which it is derived through the selective hydrolysis of the forosamine saccharide at the 17-position . This structural relationship is evident in several of its synonyms, including "A83543A pseudoglycone" .

The systematic IUPAC name of Spinosyn A 17-pseudoaglycone is (1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-Ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione . This complex nomenclature reflects the tetracyclic structure that forms the core of the compound.

Physical and Chemical Properties

Spinosyn A 17-pseudoaglycone exhibits specific solubility characteristics that influence its handling and application in research settings. The compound demonstrates solubility in organic solvents including:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

This solubility profile is consistent with its relatively large molecular weight and complex structure containing both polar and nonpolar regions.

Structural Comparison with Parent Compound

The primary structural difference between Spinosyn A 17-pseudoaglycone and Spinosyn A is the absence of the forosamine sugar moiety at the 17-position. Table 1 outlines the key structural differences between these compounds:

Table 1: Comparison of Spinosyn A and Spinosyn A 17-Pseudoaglycone
PropertySpinosyn ASpinosyn A 17-Pseudoaglycone
Molecular FormulaC41H65NO10 C33H50O9
Molecular Weight731.96 g/mol (calculated)590.7 g/mol
Sugar at 17-positionForosamine presentForosamine absent
Sugar at 9-positionTri-O-methylrhamnoseTri-O-methylrhamnose

This structural modification significantly impacts the compound's biological activity, particularly its insecticidal properties.

Formation and Synthesis

Hydrolytic Pathways

Spinosyn A 17-pseudoaglycone is primarily formed through selective hydrolysis of the forosamine saccharide at the 17-position of Spinosyn A under mild acidic conditions . This selective hydrolysis is possible because the forosamine moiety at the 17-position is more labile than the tri-O-methylrhamnose at the 9-position .

The reaction proceeds as follows:

  • Spinosyn A undergoes mild acid hydrolysis

  • The forosamine at the 17-position is selectively cleaved

  • The resulting compound is Spinosyn A 17-pseudoaglycone

This selective hydrolysis represents an important degradation pathway for Spinosyn A in both laboratory and environmental settings.

Role in Total Synthesis

Spinosyn A 17-pseudoaglycone plays a crucial role in the chemoenzymatic synthesis of Spinosyn A. In a significant synthetic approach documented in the literature, this compound (referred to as compound 17) serves as a key intermediate in the total synthesis of Spinosyn A . The synthesis pathway involves:

  • Construction of a monocyclic macrolide precursor using conventional chemical methods

  • Introduction of structurally challenging elements using enzymatic reactions

  • Formation of Spinosyn A 17-pseudoaglycone (compound 17)

  • Final chemical forosamylation of the 17-pseudoaglycone to complete the synthesis of Spinosyn A

This synthetic strategy demonstrates the importance of Spinosyn A 17-pseudoaglycone as a pivotal intermediate in the preparation of the agriculturally significant Spinosyn A.

Biological Activity and Applications

Insecticidal Properties

Unlike its parent compound Spinosyn A, which is a potent insecticide used in commercial agricultural products such as Spinosad, Spinosyn A 17-pseudoaglycone exhibits significantly reduced insecticidal activity . This reduced activity is attributed to the absence of the forosamine moiety, which is considered essential for potent insecticidal action .

The comparison of insecticidal activity demonstrates the structure-activity relationship within the spinosyn family of compounds:

Table 2: Insecticidal Activity Comparison
CompoundInsecticidal Activity
Spinosyn AHigh (major component of commercial insecticides)
Spinosyn A 17-pseudoaglyconeWeak

This marked difference in activity highlights the critical role of the forosamine moiety in conferring insecticidal properties to the spinosyn family of compounds.

Research Applications

Despite its reduced insecticidal activity, Spinosyn A 17-pseudoaglycone serves several important research functions:

  • As a synthetic intermediate in the total synthesis of Spinosyn A

  • As a reference standard for environmental fate studies of spinosyns

  • As a model compound for structure-activity relationship studies in insecticide development

  • As a tool for investigating the degradation pathways of spinosyns in environmental and biological systems

These applications make Spinosyn A 17-pseudoaglycone valuable in both chemical synthesis research and environmental toxicology studies.

Environmental Fate and Detection

Analytical Considerations

Detection and quantification of Spinosyn A 17-pseudoaglycone in environmental and biological samples typically employ chromatographic techniques coupled with mass spectrometry. The compound's unique molecular weight and fragmentation pattern enable its identification in complex matrices.

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